Hemiasterlin & Analogues: From Marine Isolation to Next-Gen ADC Payloads
Hemiasterlin & Analogues: From Marine Isolation to Next-Gen ADC Payloads
Topic: Discovery of Hemiasterlin and Its Synthetic Analogues Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hemiasterlin is a structurally distinct tripeptide originally isolated from the marine sponge Hemiasterella minor.[1] It functions as a potent antimitotic agent by binding to the Vinca-peptide site of tubulin, disrupting microtubule dynamics, and inducing mitotic arrest.[2][3] Unlike taxanes and vinca alkaloids, hemiasterlin and its synthetic analogues (e.g., HTI-286/Taltobulin, E7974) exhibit poor affinity for P-glycoprotein (P-gp), making them highly effective against multidrug-resistant (MDR) tumors. While free-drug clinical candidates faced challenges with neutropenia, the scaffold has seen a renaissance as a high-potency payload for Antibody-Drug Conjugates (ADCs), such as luveltamab tazevibulin (STRO-002). This guide details the structural evolution, mechanism of action, synthetic pathways, and validation protocols for this class of molecules.[4]
Discovery and Structural Characterization
Source: First isolated in 1994 by Talpir et al. from the sponge Hemiasterella minor (collected in South Africa) and later from Cymbastela sp. and Auletta sp.
Chemical Structure: Hemiasterlin is a tripeptide composed of three highly modified amino acid segments, crucial for its biological activity and synthetic complexity:
-
Segment A (N-terminus):
-tetramethyltryptophan. The steric bulk and basicity of the methylated indole are critical for tubulin interaction. -
Segment B (Central): tert-Leucine (t-Leu). Provides a rigid hydrophobic spacer.
-
Segment C (C-terminus): A unique polyketide-derived
-amino acid (2-methyl-4-phenyl-5-amino-pentenoic acid derivative). In the natural product, this segment contains a terminal vinyl group and additional chiral centers.
Structural Evolution (SAR)
The transition from natural product to clinical candidate involved simplifying Segment C to improve metabolic stability and synthetic scalability while retaining potency.
-
Hemiasterlin (Natural): High potency, complex synthesis, limited supply.
-
HTI-286 (Taltobulin): The complex Segment C polyketide tail was replaced with a simpler phenyl moiety. This analogue retained nanomolar potency and MDR evasion but suffered from dose-limiting toxicities in Phase II.[5]
-
E7974: Modified Segment A with an N-isopropyl-pipecolic acid moiety.[6] Demonstrates preferential binding to
-tubulin.[7][8]
Mechanism of Action (MOA)
Hemiasterlin agents are microtubule destabilizers.[1][3][4][9]
-
Binding Site: They bind to the Vinca-peptide site located at the inter-dimer interface between
- and -tubulin. -
Effect: Binding prevents the curved-to-straight conformational change required for microtubule polymerization. This leads to net depolymerization, formation of abnormal mitotic spindles, G2/M arrest, and apoptosis.
-
MDR Evasion: The scaffold is not a substrate for the P-gp efflux pump (ABCB1), allowing intracellular accumulation in resistant cell lines (e.g., KB-8-5, MCF-7/ADR).
Visualization: Mechanism of Action
Synthetic Strategies
The synthesis of hemiasterlin and its analogues generally follows a convergent strategy, coupling the three fragments (A, B, C).
Key Synthetic Challenges
-
Tetramethyltryptophan (Segment A): Requires stereoselective methylation.
-
Segment C Construction: In the natural product, this requires asymmetric aldol reactions. In HTI-286, it is simplified to a phenylalanine-like derivative.
-
Coupling: Steric hindrance around the tert-leucine residue can make peptide coupling difficult, often requiring high-activity coupling reagents (e.g., HATU, PyBOP).
Visualization: Synthetic Workflow (HTI-286)
Experimental Protocols
These protocols are designed to validate the identity and biological activity of hemiasterlin analogues.
Protocol 1: Tubulin Polymerization Assay (Turbidimetry)
Purpose: To quantify the ability of the compound to inhibit the assembly of purified tubulin into microtubules. Principle: Microtubule scattering of light at 340 nm is proportional to polymer mass.
-
Reagents:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
PEM Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2.
-
Test Compound (dissolved in DMSO).[6]
-
-
Procedure:
-
Step 1: Prepare tubulin stock (2–4 mg/mL) in PEM buffer on ice. Add GTP to 1 mM final concentration.
-
Step 2: Aliquot 100 µL of tubulin-GTP mixture into a pre-chilled 96-well UV-transparent plate.
-
Step 3: Add 1 µL of test compound (varying concentrations, e.g., 0.1 nM – 10 µM) or DMSO control.
-
Step 4: Transfer plate to a spectrophotometer pre-warmed to 37°C.
-
Step 5: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Calculate
(rate of polymerization) or Steady State Mass (final absorbance). -
Validation: Paclitaxel (stabilizer) should increase absorbance; Vinblastine (destabilizer) should decrease it relative to control. Hemiasterlin analogues should mimic Vinblastine.
-
Protocol 2: Cytotoxicity Assay in MDR Cell Lines
Purpose: To verify potency and lack of cross-resistance to P-gp substrates. Cell Lines: KB-3-1 (Parental, sensitive) and KB-8-5 (P-gp overexpressing, resistant to Taxol).
-
Procedure:
-
Step 1: Seed cells (3,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Step 2: Treat with serial dilutions of Test Compound, Paclitaxel (positive control for resistance), and Vinblastine.
-
Step 3: Incubate for 72 hours at 37°C, 5% CO2.
-
Step 4: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo. Incubate 4h.
-
Step 5: Read absorbance (MTT) or luminescence.
-
-
Calculation:
-
Calculate IC50 for both cell lines.
-
Resistance Factor (RF):
. -
Success Criteria: Paclitaxel RF > 100; Hemiasterlin Analogue RF < 5.
-
Protocol 3: Synthesis of Dipeptide Intermediate (B-C Coupling)
Context: Coupling tert-leucine (B) to the C-terminus amine is sterically demanding.
Reaction: N-Cbz-L-tert-Leucine + Segment C Amine
-
Reagents: N-Cbz-L-tert-Leucine (1.0 eq), Segment C Amine (1.0 eq), HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Step-by-Step:
-
Step 1: Dissolve N-Cbz-L-tert-Leucine and HATU/HOAt in anhydrous DMF under Nitrogen. Stir 5 min at 0°C to activate ester.
-
Step 2: Add DIPEA, followed immediately by Segment C Amine.
-
Step 3: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Step 4: Quench: Dilute with EtOAc, wash with 1N HCl (x2), Sat. NaHCO3 (x2), and Brine.
-
Step 5: Dry over MgSO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
-
-
Validation: 1H NMR should show distinct amide doublet (~6-8 ppm) and disappearance of the free amine signals.
Quantitative Data Summary
| Compound | Target | IC50 (KB-3-1) | IC50 (KB-8-5 MDR) | Resistance Factor (RF) | Status |
| Paclitaxel | 2.0 nM | >500 nM | >250 | Approved | |
| Hemiasterlin | 0.3 nM | 0.5 nM | ~1.7 | Natural Product | |
| HTI-286 | 1.0 nM | 1.2 nM | 1.2 | Discontinued (Ph II) | |
| E7974 | 0.8 nM | 0.8 nM | 1.0 | Phase I | |
| STRO-002 Payload | <0.1 nM | <0.1 nM | ~1.0 | Clinical (ADC) |
Table 1: Comparative potency and resistance profiles. Note the low RF for hemiasterlin analogues, indicating efficacy in MDR models.
References
-
Talpir, R., et al. (1994).[10] "Hemiasterlin and geodiamolide TA; two new cytotoxic peptides from the marine sponge Hemiasterella minor (Kirkpatrick)."[10] Tetrahedron Letters, 35(25), 4453-4456. Link
-
Andersen, R. J., et al. (1997).[10] "Total synthesis of (-)-hemiasterlin, a structurally novel tripeptide that exhibits potent cytotoxic activity."[11] Tetrahedron Letters, 38(3), 317-320.[10][11] Link
-
Loganzo, F., et al. (2003). "HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo."[3][5][12] Cancer Research, 63(8), 1838-1845.[12] Link
-
Kuznetsov, G., et al. (2009).[6][7] "Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product hemiasterlin."[1][4][6][7][8] Molecular Cancer Therapeutics, 8(10), 2852-2860. Link
-
Li, X., et al. (2019). "Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers." Molecular Cancer Therapeutics, 18(12). Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Tubulin-based antimitotic mechanism of E7974, a novel analogue of the marine sponge natural product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Total synthesis of (-)-hemiasterlin, a structurally novel tripeptide that exhibits potent cytotoxic activity | UBC Chemistry [chem.ubc.ca]
- 12. caymanchem.com [caymanchem.com]
